molecular formula C17H26ClN B12778385 s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride CAS No. 82875-69-2

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride

Cat. No.: B12778385
CAS No.: 82875-69-2
M. Wt: 279.8 g/mol
InChI Key: VTDUQVXKFFVODR-UHFFFAOYSA-N
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Description

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Cyclization Reactions: Formation of the indacene core through cyclization of appropriate precursors.

    Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution reactions.

    Methylation: Methylation of the amine group to achieve the trimethyl substitution.

    Hydrochloride Formation: Conversion to the hydrochloride salt for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indacene oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,5,6,7-Hexahydro-s-indacene
  • N,N-Dimethyl-1,2,3,5,6,7-hexahydro-s-indacene-4-ethanamine

Uniqueness

s-Indacene-4-ethanamine, 1,2,3,5,6,7-hexahydro-N,alpha,alpha-trimethyl-, hydrochloride stands out due to its specific structural modifications, which confer unique chemical and biological properties. These modifications enhance its stability, solubility, and potential for targeted interactions in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for future developments

Properties

CAS No.

82875-69-2

Molecular Formula

C17H26ClN

Molecular Weight

279.8 g/mol

IUPAC Name

1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-N,2-dimethylpropan-2-amine;hydrochloride

InChI

InChI=1S/C17H25N.ClH/c1-17(2,18-3)11-16-14-8-4-6-12(14)10-13-7-5-9-15(13)16;/h10,18H,4-9,11H2,1-3H3;1H

InChI Key

VTDUQVXKFFVODR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C2CCCC2=CC3=C1CCC3)NC.Cl

Origin of Product

United States

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